molecular formula C10H6ClNO4S B13275868 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid

Cat. No.: B13275868
M. Wt: 271.68 g/mol
InChI Key: KBVHTYFOJRPCFI-UHFFFAOYSA-N
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Description

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid is a chemical compound with the molecular formula C₁₀H₆ClNO₄S. It is known for its applications in various fields of scientific research, particularly in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid typically involves the chlorosulfonation of isoquinoline-3-carboxylic acid. This reaction is carried out under controlled conditions using chlorosulfonic acid as the chlorosulfonating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form sulfonamide derivatives.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acid derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various sulfonamide and sulfonate esters.

    Reduction Reactions: Sulfonamide derivatives.

    Oxidation Reactions: Sulfonic acid derivatives.

Scientific Research Applications

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as antibacterial and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in antibacterial applications, it disrupts bacterial cell wall synthesis by inhibiting key enzymes. The compound’s sulfonyl group plays a crucial role in binding to the active sites of these enzymes, leading to their inactivation .

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline-3-carboxylic acid: Lacks the chlorosulfonyl group, making it less reactive in certain chemical reactions.

    5-Sulfonylisoquinoline-3-carboxylic acid: Similar structure but with a sulfonyl group instead of a chlorosulfonyl group.

Uniqueness

5-(Chlorosulfonyl)isoquinoline-3-carboxylic acid is unique due to its chlorosulfonyl group, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .

Properties

Molecular Formula

C10H6ClNO4S

Molecular Weight

271.68 g/mol

IUPAC Name

5-chlorosulfonylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C10H6ClNO4S/c11-17(15,16)9-3-1-2-6-5-12-8(10(13)14)4-7(6)9/h1-5H,(H,13,14)

InChI Key

KBVHTYFOJRPCFI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C(=C1)S(=O)(=O)Cl)C(=O)O

Origin of Product

United States

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